molecular formula C9H18N2O2 B6234937 N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide CAS No. 881902-47-2

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide

Cat. No.: B6234937
CAS No.: 881902-47-2
M. Wt: 186.25 g/mol
InChI Key: QCUPEIQTNPKBPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of cyclopropylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both the cyclopropylmethyl and tert-butoxy groups. This combination of functional groups imparts specific chemical properties that make the compound valuable in various applications .

Properties

CAS No.

881902-47-2

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-(cyclopropylmethylamino)carbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-6-7-4-5-7/h7,10H,4-6H2,1-3H3,(H,11,12)

InChI Key

QCUPEIQTNPKBPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1CC1

Purity

95

Origin of Product

United States

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